Product packaging for N-Acetylneuraminic Acid-d3(Cat. No.:)

N-Acetylneuraminic Acid-d3

Cat. No.: B12071673
M. Wt: 312.29 g/mol
InChI Key: SQVRNKJHWKZAKO-FLZAUGDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylneuraminic Acid-d3 is a deuterium-labeled stable isotope of N-Acetylneuraminic acid (Neu5Ac), the predominant sialic acid found in human and many mammalian cells . Sialic acids like Neu5Ac are nine-carbon monosaccharides that typically occupy the terminal positions on glycan chains of cell surface glycoproteins and gangliosides . This strategic location allows them to play critical roles in cellular communication, immune response, and pathogen recognition . As a deuterated analog, this compound serves as an invaluable internal standard in quantitative mass spectrometry-based assays. Its primary research application is in the precise quantification of endogenous Neu5Ac levels in complex biological samples such as serum, tissues, and cell cultures. By using this stable isotope, researchers can achieve high accuracy and correct for analyte loss during sample preparation and ionization variability during LC-MS analysis, which is crucial for reliable metabolomic and glycobiology research . The compound is also instrumental in tracing sialic acid metabolism and turnover dynamics. Researchers can employ this compound to investigate the biosynthetic pathway from N-acetylmannosamine (ManNAc) to CMP-N-acetylneuraminic acid, the activated sugar donor for sialyltransferases . Furthermore, it finds utility in studies focusing on viral and bacterial pathogenesis, as many pathogens utilize host sialic acids for attachment and invasion, with Neu5Ac acting as a receptor for viruses like influenza . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is essential for ensuring data integrity in studies of sialylation in health and disease, including cancer biology, neurobiology, and infectious disease research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO9 B12071673 N-Acetylneuraminic Acid-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO9

Molecular Weight

312.29 g/mol

IUPAC Name

(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i1D3

InChI Key

SQVRNKJHWKZAKO-FLZAUGDTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O

Origin of Product

United States

Analytical Methodologies and Applications of N Acetylneuraminic Acid D3 in Quantitative and Qualitative Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Quantification.researchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the precise quantification of specific molecules within complex biological mixtures. nih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In the context of sialic acid analysis, LC-MS/MS is instrumental for accurately measuring concentrations of compounds like N-acetylneuraminic acid (Neu5Ac) and its deuterated analog, N-acetylneuraminic acid-d3 (Neu5Ac-d3). nih.gov

Utilization of this compound as an Internal Standard for High-Precision Analysis.researchgate.netnih.gov

In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is crucial for achieving high precision and accuracy. nih.govnih.gov this compound serves as an ideal internal standard for the quantification of endogenous N-acetylneuraminic acid. nih.gov Because Neu5Ac-d3 is chemically identical to Neu5Ac but has a slightly higher mass due to the presence of deuterium (B1214612) atoms, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. mdpi.com This co-behavior allows for the correction of variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects. nih.gov By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, a precise and accurate quantification of the target metabolite can be achieved. mdpi.com

For example, in a study quantifying Neu5Ac in human plasma, Neu5Ac-d3 was added to the samples as an internal standard. nih.gov The ratio of the peak area of Neu5Ac to that of Neu5Ac-d3 was used to construct a calibration curve and determine the concentration of Neu5Ac in the samples. nih.gov This approach minimizes analytical variability and ensures the reliability of the quantitative results.

Optimization of Chromatographic Separation Techniques (e.g., HILIC) for Sialic Acids.acs.org

The effective separation of sialic acids and their isomers is a critical step in their analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for this purpose. nih.govacs.org HILIC separates compounds based on their polarity, making it well-suited for the retention and separation of highly polar molecules like sialylated glycans. nih.govlcms.cz

The optimization of HILIC methods involves several key parameters:

Stationary Phase: Wide-pore amide HILIC stationary phases have been shown to provide improved chromatographic resolution for sialylated N-glycans. lcms.cz

Mobile Phase: The use of high ionic strength mobile phases can enhance the separation of sialylated glycans. lcms.cz However, it is important to note that extended use of such mobile phases can lead to fouling of the mass spectrometer's ion source and optics, necessitating routine maintenance. lcms.cz

pH: The pH of the mobile phase can influence the retention and separation of glycopeptides. acs.org

Gradient Elution: A carefully designed gradient, where the concentration of the organic solvent in the mobile phase is changed over time, is crucial for achieving optimal separation of a complex mixture of sialic acids and their derivatives. nih.gov

HILIC has demonstrated the ability to separate not only different sialic acids but also their linkage isomers, such as α2,3- and α2,6-linked sialic acids, which often exhibit different biological functions. researchgate.netnih.govacs.orgub.edu This separation is critical for understanding the specific roles of different sialic acid linkages in biological processes. ub.edu

Development of Mass Spectrometry Parameters for Deuterated Sialic Acid Detection.researchgate.netnih.gov

The detection of deuterated sialic acids like Neu5Ac-d3 by mass spectrometry requires the optimization of several instrumental parameters to ensure high sensitivity and specificity. The process typically involves electrospray ionization (ESI), which transfers the analyte ions from the liquid phase to the gas phase for mass analysis. lcms.cz

Key ESI source parameters that are optimized include:

Desolvation Temperature: This temperature affects the efficiency of solvent evaporation from the charged droplets. An optimal desolvation temperature leads to higher ion intensities. For instance, in the analysis of RapiFluor-MS labeled sialylated N-glycans, a desolvation temperature of 500 °C was found to be optimal. lcms.cz

Capillary Voltage: This voltage is applied to the ESI needle and influences the stability and efficiency of the electrospray. lcms.cz

Source Temperature: This parameter also contributes to the desolvation process. lcms.cz

Desolvation Gas Flow: The flow rate of the nebulizing gas aids in droplet formation and solvent evaporation. lcms.cz

For targeted quantification using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored in a process called Multiple Reaction Monitoring (MRM). tandfonline.com For Neu5Ac and its deuterated internal standard, specific transitions are selected to ensure that only these compounds are detected, thereby eliminating interference from other molecules in the sample. For example, in one study, the transitions m/z 366→330 for Neu5Ac and 369→333 for ¹³C-Neu5Ac were monitored. researchgate.net The collision energy used to fragment the precursor ions is also optimized to maximize the signal of the product ions. tandfonline.com

Untargeted Metabolomics Profiling with Isotope-Labeled Standards.nih.govnih.govahajournals.org

Untargeted metabolomics aims to comprehensively measure all small molecules (metabolites) in a biological sample to identify changes related to a specific condition or treatment. researchgate.netnih.gov The use of stable isotope-labeled standards, such as this compound, in untargeted studies provides a reference point for both identification and relative quantification of metabolites. nih.govacs.org This approach, often referred to as stable isotope labeling in metabolomics (SILM), enhances the confidence in metabolite annotation and can help to trace the metabolic fate of specific compounds. acs.orgcreative-proteomics.com

Identification of Differential Metabolites in Biological Systems using Labeled Analogs.nih.gov

The process generally involves:

Sample Preparation: Biological samples are extracted to isolate the metabolites. frontiersin.org A mixture containing one or more isotope-labeled standards is often added at this stage. frontiersin.org

Data Acquisition: The extracted samples are analyzed using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), to detect thousands of metabolic features. nih.gov

Data Processing: The complex data is processed to align peaks, normalize signals, and identify features that are statistically different between the study groups. nih.gov

For instance, a study investigating coronary artery disease progression used an untargeted metabolomics approach and identified 36 differential metabolites, with N-acetylneuraminic acid being a key marker. ahajournals.org While this particular study performed targeted analysis for Neu5Ac, the principle of using labeled standards in the initial untargeted screen is a common and valuable practice. ahajournals.org

Integrated GC-MS and LC-MS Approaches for Comprehensive Metabolome Analysis.ahajournals.org

To achieve the most comprehensive coverage of the metabolome, researchers often employ a combination of analytical platforms, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govmdpi.com These two techniques are complementary, as they are suited for analyzing different types of metabolites. mdpi.com

GC-MS is ideal for the analysis of volatile and semi-volatile small molecules such as organic acids, amino acids, sugars, and fatty acids. nih.govmdpi.com Chemical derivatization is often required to make these compounds volatile enough for GC analysis. nih.gov GC-MS provides highly reproducible fragmentation patterns, which aids in the confident identification of compounds through spectral libraries. mdpi.com

LC-MS is more versatile for analyzing a broader range of compounds, including less volatile and more polar molecules, without the need for derivatization. mdpi.commdpi.com It is particularly well-suited for the analysis of lipids, peptides, and larger metabolites. mdpi.com

By integrating data from both GC-MS and LC-MS, a more complete picture of the metabolome can be obtained. frontiersin.org For example, an untargeted metabolomics study on the effects of vitamin D3 in pearl oysters utilized both GC-MS and LC-MS to identify 135 statistically differential metabolites, revealing changes across a wide range of metabolic pathways. frontiersin.org This integrated approach allows for a deeper understanding of the complex metabolic perturbations that occur in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

NMR spectroscopy is a powerful, non-destructive technique for obtaining detailed information about molecular structure, conformation, and concentration in solution. researchgate.net For sialic acid analysis, NMR offers insights that are complementary to mass spectrometry-based methods. researchgate.net

Quantitative NMR (qNMR) spectroscopy is an essential method for accurately determining the concentration of chemical standards, including those for sialic acids and their derivatives. d-nb.infonih.gov This technique is crucial for validating synthesized standards before they are used for the quantification of sialic acids in biological samples. d-nb.info The qNMR method relies on the principle that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar concentration of the analyte. americanpharmaceuticalreview.com

The process involves dissolving a precisely weighed amount of the analyte and an internal calibration standard of known purity and concentration (e.g., maleic acid) in a deuterated solvent, commonly D₂O. d-nb.info Specific, non-overlapping proton signals from both the analyte and the standard are integrated. d-nb.infomdpi.com The concentration of the analyte is then calculated based on the ratio of these integrals, the number of protons contributing to each signal, and the known concentration of the internal standard. d-nb.info For Neu5Ac, characteristic proton signals such as those at H-3 are often selected for integration. d-nb.info

A typical qNMR experiment for sialic acid standards employs a pulse sequence with water suppression to minimize the large solvent signal. d-nb.info Key parameters for ensuring accuracy are a sufficiently long relaxation delay (e.g., 20 seconds) to allow for complete spin relaxation and the precise calculation of the 360° pulse. d-nb.info The robustness of the qNMR method allows for the accurate determination of standard concentrations, which is a prerequisite for their use in subsequent quantitative assays like HPLC or LC-MS/MS where Neu5Ac-d3 serves as the internal standard. d-nb.infonih.gov

ParameterDescriptionTypical Value/ConditionReference
Technique Quantitative Nuclear Magnetic Resonance (qNMR)¹H-NMR Spectroscopy d-nb.infomdpi.com
Analyte N-Acetylneuraminic Acid (Neu5Ac) and its derivativesDissolved in D₂O researchgate.netd-nb.info
Internal Standard A certified reference material with non-overlapping signalsMaleic acid d-nb.info
Pulse Sequence Sequence designed for quantitative analysis with water suppressionnoesypr1d with presaturation d-nb.info
Relaxation Delay (D1) Time allowed for nuclear spins to return to equilibrium before the next pulse≥ 20 seconds d-nb.info
Observed Protons Well-resolved signals unique to the analyte and standardFor Neu5Ac: H-3, H-7, H-9 protons d-nb.info
Linearity (r²) Correlation coefficient for the calibration curve> 0.99 mdpi.com

Isotope-edited NMR spectroscopy is a sophisticated technique that utilizes molecules labeled with stable isotopes, such as ¹³C or deuterium (²H), to simplify complex NMR spectra and isolate signals from specific molecules or parts of molecules. researchgate.netacs.org When studying sialyl derivatives, which can exist in complex biological mixtures or form intramolecular structures like lactones, isotope labeling is invaluable. researchgate.net

The incorporation of an isotopic label, as in this compound, allows for the use of NMR experiments that specifically filter for signals from the labeled compound. researchgate.net For instance, in inverse-detected experiments like ¹H-¹³C HSQC, only protons that are directly bonded or coupled over a few bonds to a ¹³C nucleus are observed. acs.org This effectively removes background signals from unlabeled molecules in the sample, allowing for unambiguous characterization of the labeled derivative's structure and conformation. researchgate.net

This approach has been successfully used to characterize sialyllactone derivatives. By synthesizing these derivatives from ¹³C-enriched precursors, researchers can perform isotope-edited NMR experiments to detect only the protons that are long-range coupled to the enriched carbon nuclei. researchgate.net This provides a powerful tool for studying the formation and structure of these labile derivatives in vitro. researchgate.net Similarly, deuterium labeling in Neu5Ac-d3 can be exploited in specific NMR experiments to probe the local environment and dynamics of the deuterated sites, aiding in the structural elucidation of sialyl derivatives.

Derivatization Strategies for Enhanced Spectrometric Detection of N-Acetylneuraminic Acid and Its Metabolites

Sialic acids like Neu5Ac are inherently challenging to analyze via mass spectrometry (MS) due to their polar nature, which leads to poor chromatographic retention on reverse-phase columns, and the lability of the glycosidic bond, which can cause in-source decay during ionization. nih.govacs.org Chemical derivatization is a common strategy to overcome these issues by improving retention, increasing ionization efficiency, and stabilizing the molecule. nih.govnih.govjst.go.jp In these analyses, this compound is the ideal internal standard, as it undergoes the same derivatization reaction and experiences similar matrix effects as the endogenous analyte, ensuring accurate quantification. nih.gov

One key strategy involves modifying the carboxylic acid group of Neu5Ac. This is particularly useful for distinguishing between different sialic acid linkages, such as α2,3 and α2,6, which have distinct biological roles. jst.go.jpnih.gov Under specific reaction conditions, the carboxyl group of α2,6-linked sialic acids reacts with an external nucleophile (e.g., an alcohol or an amine) to form a stable ester or amide, respectively. semanticscholar.org In contrast, the carboxyl group of an α2,3-linked sialic acid preferentially undergoes an intramolecular reaction to form a lactone. acs.orgsemanticscholar.org This differential reactivity results in a distinct mass difference between the two derivatized isomers, allowing for their unambiguous differentiation by MS. acs.orgjst.go.jp

Table 2: Linkage-Specific Derivatization Reactions for Sialic Acids
Linkage TypeReactionResulting ProductMass Change (vs. Lactone)Reference
α2,3-Sialic Acid Intramolecular cyclizationLactone- acs.orgsemanticscholar.org
α2,6-Sialic Acid Esterification (e.g., with ethanol)Ethyl Ester+28 Da semanticscholar.org
α2,6-Sialic Acid Amidation (e.g., with dimethylamine)Dimethylamide+27 Da acs.org

Another approach to enhance detection involves tagging the sialic acid with a group that improves ionization efficiency for electrospray ionization (ESI)-MS. A novel imidazolium (B1220033) tag (DAPMI-ITag) has been shown to dramatically increase the sensitivity of Neu5Ac detection. acs.org When compared to traditional derivatizing agents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) or o-phenylenediamine (B120857) (OPD), the DAPMI tag resulted in a significant improvement in the limit of detection (LOD) and limit of quantification (LOQ). acs.org

Table 3: Comparison of ESI-MS Sensitivity for Derivatized Neu5Ac
Derivatizing AgentLimit of Detection (LOD)Limit of Quantitation (LOQ)Sensitivity Increase (vs. OPD)Reference
OPD --Baseline acs.org
DAPMI-ITag 130-fold lower than OPD31-fold lower than OPDSignificant acs.org

These derivatization strategies, combined with the use of this compound as an internal standard, provide robust and sensitive methods for the detailed analysis of sialic acids and their metabolites in complex biological samples. nih.govacs.org

Metabolic Pathway Elucidation and Flux Analysis Utilizing N Acetylneuraminic Acid D3 As a Tracer

Biosynthesis and Turnover of N-Acetylneuraminic Acid in Vertebrate Cells

The lifecycle of N-acetylneuraminic acid (Neu5Ac) in vertebrate cells is a highly regulated and compartmentalized process, involving synthesis, activation, transport, and recycling. sigmaaldrich.com

The metabolism of Neu5Ac is distributed across several cellular compartments, ensuring its proper synthesis and utilization. nih.gov

Cytosol: The initial steps of Neu5Ac biosynthesis occur in the cytosol. nih.govresearchgate.net Here, precursors are converted into free Neu5Ac. nih.gov In non-human vertebrates, the conversion of CMP-Neu5Ac to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) also takes place in the cytosol. sigmaaldrich.com

Nucleus: Following its synthesis in the cytosol, Neu5Ac is transported into the nucleus. sigmaaldrich.com It is in the nucleus that Neu5Ac is activated by reacting with cytidine (B196190) triphosphate (CTP) to form cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). sigmaaldrich.comnih.gov This nuclear localization of CMP-sialic acid synthetase is a key feature of vertebrate sialic acid metabolism. acs.org

Golgi Apparatus: CMP-Neu5Ac, the activated sugar nucleotide, is then transported from the cytoplasm into the Golgi apparatus. nih.govacs.org Within the Golgi, sialyltransferases catalyze the transfer of Neu5Ac from CMP-Neu5Ac to the terminal positions of glycan chains on proteins and lipids. acs.orgsussex-research.com Further modifications of the sialic acid molecule, such as O-acetylation, are also believed to occur in the Golgi. nih.govnih.gov

Lysosomes: Sialoglycoconjugates from the cell surface or other compartments are eventually taken up into lysosomes for degradation. nih.gov Lysosomal sialidases cleave sialic acid residues from these glycoconjugates, allowing for the recycling of the monosaccharide. nih.govnih.gov

A summary of the key metabolic events and their subcellular locations is provided in the table below.

CompartmentKey Metabolic Process
Cytosol * Biosynthesis of N-acetylneuraminic acid (Neu5Ac) from precursors. nih.govresearchgate.net * Conversion of CMP-Neu5Ac to CMP-N-glycolylneuraminic acid (in non-human vertebrates). sigmaaldrich.com
Nucleus * Activation of Neu5Ac to CMP-Neu5Ac. sigmaaldrich.comnih.gov
Golgi Apparatus * Transfer of Neu5Ac to glycoproteins and glycolipids. acs.orgsussex-research.com * O-acetylation and other modifications of sialic acid. nih.govnih.gov
Lysosomes * Degradation of sialoglycoconjugates and recycling of Neu5Ac. nih.govnih.govnih.gov

The synthesis of CMP-Neu5Ac is a multi-step enzymatic process that begins with precursors from the hexosamine biosynthesis pathway. hmdb.ca

Formation of N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P): The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to N-acetyl-D-mannosamine (ManNAc). In vertebrates, this is followed by phosphorylation to ManNAc-6-P. These initial steps are catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). nih.govnih.gov

Synthesis of N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P): N-acetylneuraminic acid-9-phosphate synthase (NANS) then catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to produce Neu5Ac-9-P. sigmaaldrich.comacs.org

Formation of N-acetylneuraminic acid (Neu5Ac): A specific phosphatase, N-acetylneuraminic acid-9-phosphate phosphatase (NANP), removes the phosphate (B84403) group from Neu5Ac-9-P to yield free Neu5Ac in the cytoplasm. sigmaaldrich.comnih.gov

Synthesis of CMP-N-acetylneuraminic acid (CMP-Neu5Ac): Finally, in the nucleus, CMP-sialic acid synthetase (CMAS) catalyzes the reaction of Neu5Ac with CTP to produce the activated sugar donor, CMP-Neu5Ac. sigmaaldrich.comgoogle.com

The key enzymes involved in the biosynthesis of CMP-Neu5Ac are summarized in the table below.

EnzymeGene SymbolFunction
UDP-GlcNAc 2-epimerase/ManNAc kinaseGNECatalyzes the conversion of UDP-GlcNAc to ManNAc and its subsequent phosphorylation to ManNAc-6-P. nih.govnih.gov
N-acetylneuraminic acid-9-phosphate synthaseNANSCondenses ManNAc-6-P and phosphoenolpyruvate to form Neu5Ac-9-P. sigmaaldrich.comacs.org
N-acetylneuraminic acid-9-phosphate phosphataseNANPDephosphorylates Neu5Ac-9-P to produce Neu5Ac. sigmaaldrich.comnih.gov
CMP-sialic acid synthetaseCMASActivates Neu5Ac by reacting it with CTP to form CMP-Neu5Ac. sigmaaldrich.comgoogle.com

Application of Deuterated N-Acetylneuraminic Acid for Metabolic Flux Analysis (MFA)

Metabolic flux analysis (MFA) using stable isotopes like deuterium (B1214612) is a powerful technique to quantify the rates of metabolic reactions within a cell. nih.gov By introducing N-Acetylneuraminic Acid-d3 into cell culture, researchers can trace the fate of the deuterated label through various metabolic pathways.

The hexosamine biosynthesis pathway (HBP) is a crucial metabolic route that produces UDP-GlcNAc, a key precursor for glycosylation. nih.govfrontiersin.org By supplying cells with Neu5Ac-d3, it is possible to trace its breakdown and the subsequent incorporation of its deuterated components back into the HBP. This allows for the quantification of the flux through this pathway under different cellular conditions. For example, studies have shown that oncogenic transformation can increase the flow of glucose-derived carbons into the hexosamine pathway for sialic acid synthesis. nomuraresearchgroup.com

The acetyl group of Neu5Ac is derived from acetyl-CoA. By tracing the deuterated acetyl group of Neu5Ac-d3, researchers can gain insights into acetyl-CoA metabolism and its connection to sialylation. researchgate.net This is particularly relevant in understanding how cellular metabolic states, such as those induced by oxidative stress, can impact the availability of acetyl-CoA and consequently affect protein sialylation. researchgate.net Reduced intracellular pools of acetyl-CoA have been linked to decreased formation of N-acetylneuraminic acid, a critical building block for N-glycan structures. researchgate.net

Catabolism and Recycling of N-Acetylneuraminic Acid and its Precursors

Sialic acids that are removed from glycoconjugates can be either degraded or recycled for reuse. sigmaaldrich.com

The primary catabolic pathway for Neu5Ac involves its cleavage by N-acetylneuraminic acid aldolase (B8822740) (also known as sialate lyase) into pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc). researchgate.netumich.edu Pyruvate can then enter central carbon metabolism, while ManNAc can be re-phosphorylated and re-enter the sialic acid biosynthetic pathway, demonstrating a salvage mechanism. researchgate.net

In some bacteria, internalized sialic acid is catabolized as a source of carbon and energy. nih.govasm.org This process involves a series of enzymatic steps that convert sialic acid into intermediates of glycolysis. researchgate.net

The recycling of sialic acids is a metabolically efficient process. Free sialic acid, either from catabolism or uptake from the extracellular environment, can be transported back to the nucleus, activated to CMP-Neu5Ac, and re-utilized for the sialylation of new glycoconjugates. sigmaaldrich.comhmdb.ca Studies have shown that precursors like N-glycolylmannosamine can be used for the biosynthesis of endogenous N-glycolylneuraminic acid, indicating the reversibility of parts of the degradative pathway. nih.gov

Metabolic Cross-Talk and Interconversion with Other Sialic Acid Forms and Derivatives

The metabolic fate of this compound (Neu5Ac-d3) is not confined to its direct incorporation into glycoconjugates. The deuterium-labeled internal standard allows for the detailed investigation of its interconversion into other significant sialic acid forms, providing insights into the dynamic nature of sialic acid metabolism. This metabolic cross-talk is crucial for understanding the regulation of cellular sialylation and the generation of sialic acid diversity.

Hydroxylation to N-Glycolylneuraminic Acid and O-Acetylation Pathways

Hydroxylation to N-Glycolylneuraminic Acid (Neu5Gc)

One of the key metabolic transformations of N-acetylneuraminic acid (Neu5Ac) is its hydroxylation to form N-glycolylneuraminic acid (Neu5Gc). frontiersin.org This conversion is catalyzed by the enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase (CMAH). frontiersin.orgmizutanifdn.or.jp While humans are genetically deficient in CMAH due to a gene mutation, the ability to trace the metabolism of exogenously supplied Neu5Ac-d3 can be pivotal in non-human systems and in studying the metabolic processing of dietary Neu5Gc in humans. mizutanifdn.or.jpnih.gov

By introducing Neu5Ac-d3 into a system with active CMAH, researchers can monitor the appearance of Neu5Gc-d3. This stable isotope tracing provides a direct measure of the flux through the hydroxylation pathway. Mass spectrometry-based analyses can distinguish between the unlabeled (endogenous) and the deuterium-labeled (tracer-derived) pools of both Neu5Ac and Neu5Gc, allowing for precise quantification of the conversion rate. This approach is instrumental in understanding how different physiological and pathological conditions might influence the activity of CMAH and the resulting ratio of Neu5Ac to Neu5Gc on the cell surface.

O-Acetylation Pathways

O-acetylation is a common modification of sialic acids, occurring at the C4, C7, C8, or C9 positions, which significantly impacts their biological functions. researchgate.netacs.org The use of Neu5Ac-d3 as a metabolic precursor enables the detailed study of these O-acetylation pathways. As Neu5Ac-d3 is processed through the cellular machinery, the deuterium label is retained, allowing for the tracking of its conversion into various O-acetylated forms.

The addition of O-acetyl groups is mediated by sialic acid-specific O-acetyltransferases in the Golgi apparatus, utilizing acetyl-CoA as the donor. acs.orgoup.com O-acetyl esters can also migrate between positions, for instance from the 7-position to the 9-position. oup.com By employing Neu5Ac-d3, it is possible to trace the de novo synthesis and turnover of specific O-acetylated sialic acids, such as N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2). acs.orghmdb.ca

The table below summarizes the key metabolic conversions of this compound discussed.

PrecursorProductKey EnzymeSignificance
This compoundN-Glycolylneuraminic Acid-d3CMP-Neu5Ac Hydroxylase (CMAH)Tracing the hydroxylation pathway and assessing CMAH activity.
This compoundO-acetylated this compound derivatives (e.g., Neu5,9Ac2-d3)Sialate-O-acetyltransferaseElucidating the dynamics of sialic acid O-acetylation and the function of specific O-acetylated forms.

The ability to trace the metabolic journey of Neu5Ac-d3 into these modified forms is a powerful tool for dissecting the complexities of sialic acid metabolism and its role in health and disease.

Mechanistic Glycoscience and Enzymology Studies with N Acetylneuraminic Acid D3

Kinetic Isotope Effect (KIE) Experiments for Elucidating Glycosyltransfer Mechanisms

Kinetic isotope effect experiments are a cornerstone in the study of enzymatic reaction mechanisms. By substituting an atom at a key position with its heavier isotope, such as deuterium (B1214612) for hydrogen, researchers can probe the changes in bonding and geometry that occur during the rate-limiting step of a reaction. In the context of glycosyltransfer, KIEs provide invaluable insights into the nature of the transition state.

Probing Transition State Structures for Sialyltransferase-Catalyzed Reactions using Deuterium Substitution

Sialyltransferases are a family of enzymes that catalyze the transfer of sialic acid from a donor substrate, typically CMP-N-acetylneuraminic acid (CMP-Neu5Ac), to an acceptor molecule. Understanding the transition state of this reaction is crucial for the design of potent and specific inhibitors.

Studies using deuterium-substituted N-acetylneuraminic acid have been pivotal in this area. For instance, in the reaction catalyzed by α-(2→6)-sialyltransferase, the secondary β-dideuterium kinetic isotope effect was determined to be between 1.04 and 1.05 after correcting for the commitment to catalysis. nih.gov This value is significantly different from that observed for the solvolysis of CMP-Neu5Ac, suggesting a different transition state geometry for the enzyme-catalyzed reaction compared to the uncatalyzed chemical reaction. nih.gov The observed KIEs, combined with computational modeling, have led to the hypothesis that binding interactions at the carboxylate carbon of N-acetylneuraminic acid play a crucial role in shaping the transition state. nih.gov

Further investigations with a slow donor substrate, UMP-NeuAc, and its deuterated isotopomers have provided a clearer picture. The secondary β-2H KIE for the sialyltransferase-catalyzed reaction was found to be 1.218, which is considerably larger than that measured with the natural donor CMP-NeuAc. datapdf.com This larger KIE suggests that with the slower substrate, the chemical step of glycosyl transfer becomes more rate-limiting, allowing for a more direct observation of the isotope effect associated with this step. datapdf.combibliotekanauki.plicm.edu.pl The magnitude of this KIE (1.22) approaches the value observed for the solvolysis of CMP-NeuAc and UMP-NeuAc (1.28), indicating a transition state with significant oxocarbenium ion character. datapdf.comicm.edu.pl However, the enzymatic KIE is still slightly smaller, suggesting that while the transition state is highly dissociative, there is still some degree of interaction with the enzyme that modulates its structure. icm.edu.pl

Table 1: Kinetic Isotope Effects in Sialyltransferase Reactions

Reaction Donor Substrate Isotope Substitution Kinetic Isotope Effect (KIE) Reference
α-(2→6)-sialyltransferase CMP-NeuAc β-dideuterium 1.04-1.05 nih.gov
α-(2→6)-sialyltransferase UMP-NeuAc β-2H 1.218 ± 0.010 datapdf.com
Solvolysis CMP-NeuAc β-dideuterium 1.276 datapdf.com
Solvolysis UMP-NeuAc β-dideuterium 1.28 bibliotekanauki.plicm.edu.pl

Mechanistic Insights into Trans-Sialidase and Acid-Catalyzed Hydrolysis of Sialyl Glycosides

Trans-sialidases are enzymes, notably found in trypanosomes, that catalyze the transfer of sialic acid from a donor sialoglycan to an acceptor glycan. These enzymes play a crucial role in the pathogenesis of diseases like Chagas disease. Kinetic isotope effect studies have been instrumental in differentiating their mechanism from that of simple hydrolysis.

For the Trypanosoma cruzi trans-sialidase, KIE studies have revealed significant nucleophilic participation in the transition state, which leads to the formation of a covalent intermediate. nih.gov The β-dideuterium KIE for the enzymatic transfer of sialyl-galactose was found to be 1.060, which is about half the value observed for the acid-catalyzed hydrolysis of sialyl-lactose (1.113). acs.org This diminished deuterium isotope effect, coupled with an increased primary 13C isotope effect, points towards a transition state with considerable nucleophilic character, contrasting with the more dissociative SN1-like mechanism of acid hydrolysis. acs.org The results for trans-sialidase suggest a mechanism where the departure of the leaving group is assisted by a nucleophile from the enzyme, leading to a covalent glycosyl-enzyme intermediate. bibliotekanauki.plicm.edu.pl

In contrast, the acid-catalyzed hydrolysis of sialyl glycosides proceeds through a dissociative mechanism with a transition state that has significant oxocarbenium ion character. This is supported by the larger β-dideuterium KIE of 1.113 for the hydrolysis of sialyl-lactose. acs.org The comparison of KIEs between the enzymatic and non-enzymatic reactions highlights the different strategies employed by trans-sialidases to facilitate sialic acid transfer.

Table 2: Kinetic Isotope Effects in Trans-Sialidase and Hydrolysis Reactions

Reaction Substrate Isotope Substitution Kinetic Isotope Effect (KIE) Reference
T. cruzi trans-sialidase Sialyl-galactose β-dideuterium 1.060 ± 0.008 acs.org
Acid Hydrolysis Sialyl-lactose β-dideuterium 1.113 ± 0.012 acs.org
Solvolysis α(2→3) Neu-Lac β-2H 1.06 bibliotekanauki.plicm.edu.pl

Enzymatic Characterization and Kinetic Studies of Sialic Acid Metabolic Enzymes

The metabolism of sialic acid involves a series of enzymatic reactions that are crucial for maintaining cellular homeostasis and for the synthesis of sialoglycoconjugates. The use of deuterated N-acetylneuraminic acid and its precursors has been vital in characterizing these enzymes and understanding their catalytic mechanisms.

Substrate Specificity and Inhibitor Profiles of N-Acetylneuraminate Lyase (NAL)

N-Acetylneuraminate lyase (NAL), also known as sialic acid aldolase (B8822740), catalyzes the reversible cleavage of N-acetylneuraminic acid to pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc). nih.gov This enzyme plays a key role in the catabolism of sialic acid. nih.gov While direct studies using N-acetylneuraminic acid-d3 to probe the substrate specificity of NAL are not extensively documented in the provided context, the enzyme's specificity has been explored with various sialic acid derivatives. NAL can act on N-glycolylneuraminate and O-acetylated sialic acids, with the exception of 4-O-acetylated derivatives. creative-enzymes.comgenome.jp The enzyme's mechanism involves the formation of a Schiff base intermediate between a conserved lysine (B10760008) residue and the pyruvate substrate. nih.govebi.ac.uk Directed evolution studies have successfully altered the substrate specificity of NAL, demonstrating the potential for engineering this enzyme for synthetic applications. researchgate.net

Catalytic Mechanisms of N-Acetylglucosamine 2-Epimerase (AGE)

N-Acetylglucosamine 2-epimerase (AGE) catalyzes the interconversion of N-acetylglucosamine (GlcNAc) and N-acetylmannosamine (ManNAc), a key step in the biosynthesis of sialic acids. mdpi.com Mechanistic studies using deuterium have provided direct evidence for the proposed catalytic mechanism.

When the epimerization reaction is carried out in D₂O, deuterium is incorporated at the C-2 position of both GlcNAc and ManNAc. mdpi.comubc.caacs.org This observation supports a mechanism that involves a deprotonation/reprotonation step at C-2. mdpi.comubc.caacs.org Furthermore, using 2-²H-UDP-GlcNAc as a substrate for the bacterial UDP-N-acetylglucosamine 2-epimerase resulted in a primary kinetic isotope effect (kH/kD) of 1.8, indicating that the cleavage of the C-H bond at C-2 is a rate-determining step in the reaction. ubc.caacs.org

Some bacterial AGEs, like the one from Neisseria meningitidis, operate through a hydrolyzing mechanism. nih.gov In this case, UDP-GlcNAc is converted to ManNAc and UDP. nih.govenzyme-database.org The proposed mechanism involves the elimination of UDP to form a 2-acetamidoglucal (B1262020) intermediate, followed by the addition of water. nih.gov The incorporation of solvent deuterium at the C-2 position of ManNAc is consistent with this mechanism. nih.gov Isotope effect studies have shown that the cleavage of the C-H bond is not the rate-limiting step in this hydrolyzing epimerase. nih.gov

Table 3: Deuterium Incorporation and KIE in N-Acetylglucosamine 2-Epimerase Reactions

Enzyme/Reaction Condition/Substrate Observation Mechanistic Implication Reference
Pedobacter heparinus Gn2E Reaction in D₂O Deuterium incorporation at C-2 of GlcNAc and ManNAc Deprotonation/reprotonation at C-2 mdpi.com
Bacterial UDP-GlcNAc 2-epimerase Reaction in D₂O Deuterium incorporation at C-2" Proton transfer at C-2" ubc.caacs.org
Bacterial UDP-GlcNAc 2-epimerase 2"-²H-UDP-GlcNAc Primary KIE (kH/kD) = 1.8 ± 0.1 C-H bond cleavage is rate-determining ubc.caacs.org
Neisseria meningitidis SiaA/NeuC Reaction in D₂O Solvent deuterium incorporation at C-2 of ManNAc Consistent with hydration of a 2-acetamidoglucal intermediate nih.gov

Regulation and Functional Role of Neuraminidase-1 in N-Acetylneuraminic Acid Generation

Neuraminidase-1 (NEU1), also known as sialidase-1, is a key enzyme responsible for the removal of terminal sialic acid residues from glycoproteins and glycolipids. mdpi.comresearchgate.net This process, known as desialylation, is crucial for a wide range of cellular processes, including receptor activation and cell signaling. mdpi.commdpi.com NEU1 is primarily located in the lysosomes but is also found on the cell surface, where it can modulate the function of various receptors by altering their sialylation status. nih.govoncotarget.com

The activity of NEU1 leads to the generation of free N-acetylneuraminic acid. While the direct use of this compound to study the regulation of NEU1 is not detailed in the provided information, isotope-labeled sialic acids are used in methods to quantify neuraminidase activity. For instance, ultra-high-performance liquid chromatography and isotope dilution mass spectrometry can be used for the sensitive and specific quantification of neuraminidase-released sialic acid, with ¹³C-labeled sialic acid serving as an internal standard. nih.govresearchgate.net

The regulation of NEU1 activity is critical, as its dysfunction is implicated in various diseases, including the lysosomal storage disease sialidosis. researchgate.netnih.gov NEU1 can be inhibited by compounds like oseltamivir (B103847) phosphate (B84403), which prevents the hydrolysis of sialic acid residues. mdpi.comoncotarget.comresearchgate.net The study of NEU1's role in desialylating specific receptors, such as the triggering receptor expressed on myeloid cells 2 (Trem2), has shed light on its importance in regulating microglial function. nih.gov

Structural Biology Approaches to Enzyme-Sialic Acid Interactions

The intricate dance between enzymes and their sialic acid substrates is a cornerstone of many biological processes, from viral entry into host cells to the regulation of the immune system. Elucidating the three-dimensional structures of these enzyme-substrate complexes is paramount to understanding their function and for the rational design of therapeutic inhibitors. Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide atomic-level insights into these interactions. The use of isotopically labeled compounds, such as this compound (Neu5Ac-d3), offers significant advantages in these studies, particularly in NMR-based approaches, by providing clearer, more specific data.

X-ray Crystallography of Enzyme-Sialic Acid Complexes

X-ray crystallography is a powerful technique for determining the high-resolution three-dimensional structure of molecules, including protein-ligand complexes. genome.jpnih.gov It has been instrumental in revealing the architecture of the active sites of various enzymes that process sialic acids, such as sialidases (neuraminidases) and sialyltransferases.

Methodology and Findings:

Researchers crystallize an enzyme in the presence of its ligand (or a suitable analogue) and then bombard the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. genome.jp

Studies on influenza virus neuraminidase, a key target for antiviral drugs, have successfully used this method to map the interactions between the enzyme's active site and sialic acid. mdpi.com These crystal structures reveal a conserved set of amino acid residues that are crucial for binding and catalysis. For instance, a trio of arginine residues typically coordinates the carboxylate group of sialic acid, while a tyrosine residue plays a role in stabilizing the transition state. mdpi.com Similarly, high-resolution structures of bacterial sialidases, such as that from Clostridium perfringens (NanI), have been solved in complex with N-Acetylneuraminic Acid (Neu5Ac) and transition-state analogues. nih.gov These "snapshots" along the catalytic pathway have provided profound insights into the enzyme's mechanism, confirming the formation of a covalent intermediate. nih.gov

The table below summarizes key crystallographic studies on sialic acid-binding enzymes, illustrating the type of data obtained. While these foundational studies used non-deuterated sialic acid, the use of Neu5Ac-d3 could be advantageous in complementary biophysical techniques or for studying kinetic isotope effects in the crystalline state, although this is less common than in solution-state NMR.

EnzymeOrganismPDB CodeLigandResolution (Å)Key Interacting ResiduesPotential Benefit of Neu5Ac-d3
Neuraminidase (N9) Influenza A Virus1NNC2-deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA)2.8Arg118, Arg292, Arg371, Tyr406In complementary NMR studies, simplifies spectra by removing proton signals from the acetyl methyl group.
Sialidase (NanI) Clostridium perfringens2VVON-Acetylneuraminic Acid (Neu5Ac)0.97Arg28, Arg249, Arg576, Tyr655, Asp291Allows for specific tracking of the acetyl group in solution-state NMR to probe dynamics upon binding.
N-Acetylneuraminate Lyase Escherichia coli1NALLigand-free2.2Lys165 (catalytic residue)Useful in kinetic isotope effect studies to probe the role of the acetyl group in substrate recognition or catalysis.
ST3Gal-I Sialyltransferase Porcine2WMLCMP-3F-Neu5Ac2.1Tyr156, Tyr162Deuteration simplifies certain regions of the ¹H NMR spectrum, aiding in the analysis of more complex interactions in solution.

This table is interactive. Click on the PDB codes to explore the structures in the RCSB Protein Data Bank. The listed residues are examples of key contacts in the active site.

NMR Spectroscopy in Studying Sialic Acid Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying molecular structure, dynamics, and interactions in solution, providing a complementary approach to the static picture offered by crystallography. acs.org It is particularly powerful for characterizing weak or transient protein-ligand interactions, which are common in carbohydrate recognition.

Saturation Transfer Difference (STD) NMR:

One of the most effective NMR methods for studying glycan-protein interactions is Saturation Transfer Difference (STD) NMR. nih.gov This technique identifies which parts of a ligand are in close contact with the protein receptor. In an STD-NMR experiment, a selective radiofrequency pulse saturates a region of the NMR spectrum where only the protein has signals. This saturation spreads throughout the protein and is transferred to any bound ligand molecules via spin diffusion. When the ligand dissociates, it "remembers" this saturation. By subtracting a spectrum with on-resonance protein saturation from a reference spectrum with off-resonance saturation, only the signals from the ligand that have been in contact with the protein remain. nih.gov The intensity of these signals is proportional to how close that part of the ligand was to the protein surface, allowing for the mapping of the binding epitope. nih.gov

The Role of this compound in NMR Studies:

The use of isotopically labeled ligands like this compound is highly advantageous in NMR studies for several reasons:

Spectral Simplification: The acetyl methyl group of Neu5Ac gives a strong, sharp signal in the ¹H NMR spectrum. In complex biological samples or when studying large proteins, this region can have overlapping signals from the protein or other molecules. Using Neu5Ac-d3, where the three protons of the acetyl methyl group are replaced by deuterium, effectively silences this signal in the ¹H spectrum. This spectral simplification provides a clearer background, making it easier to observe and interpret other ligand signals and protein-ligand interactions.

Avoiding Artifacts in STD-NMR: If the protein has signals that overlap with the ligand's acetyl methyl protons, direct saturation of the ligand signal can occur, leading to artifacts in the STD spectrum. Using Neu5Ac-d3 eliminates this prominent ligand signal, ensuring that any observed saturation transfer originates genuinely from the protein. nih.govresearchgate.net

Isotope-Edited Experiments: Deuteration can be used in conjunction with ¹³C labeling to perform advanced isotope-edited NMR experiments. For example, in a ¹³C-edited NOESY experiment, deuteration simplifies the proton channel, reducing signal overlap and allowing for the unambiguous measurement of distances between specific ligand and protein nuclei.

The table below outlines the principles of how this compound enhances NMR-based structural analysis.

NMR TechniquePrincipleAdvantage of Using this compoundResearch Finding Enabled
Saturation Transfer Difference (STD) NMR Detects ligand protons in close proximity to the protein by transferring saturation from the protein to the bound ligand. nih.govEliminates the large N-acetyl methyl proton signal, preventing potential overlap with protein signals and simplifying the difference spectrum for clearer epitope mapping. researchgate.netPrecise identification of the binding epitope of sialic acid on the surface of enzymes like neuraminidase or lectins.
¹H-¹³C HSQC Correlates protons with their directly attached carbon atoms, providing a fingerprint of the molecule.The absence of the N-acetyl methyl proton signal simplifies the crowded aliphatic region of the spectrum, aiding in the assignment of other resonances.Detailed analysis of chemical shift perturbations upon binding, revealing conformational changes in the ligand and protein.
Nuclear Overhauser Effect (NOE) Spectroscopy Measures through-space proximity (typically <5 Å) between protons, defining the 3D structure of the complex.Simplifies the spectrum, reducing ambiguity and overlap, which allows for more accurate measurement of intermolecular NOEs between the ligand and protein active site residues.Determination of the precise orientation and conformation of sialic acid within the enzyme's binding pocket in solution.

By leveraging the power of these structural biology techniques, and enhancing them with specifically designed tools like this compound, researchers can continue to unravel the complex and vital interactions governing glycobiology.

Applications of N Acetylneuraminic Acid D3 in Advanced Glycobiological and Biomedical Research

Elucidation of Cellular Recognition and Adhesion Processes

The terminal position of sialic acids on cell surface glycoconjugates makes them critical mediators of cellular recognition and adhesion. nih.govwikipedia.org N-Acetylneuraminic Acid-d3 is instrumental in studies aimed at understanding these intricate processes at a molecular level.

Investigating the Role of Cell Surface Sialylated Glycoconjugates

Sialylated glycoconjugates, including glycoproteins and glycolipids, are integral to cell-cell and cell-matrix interactions. nih.gov These interactions govern a wide array of physiological and pathological events, from immune responses to cancer metastasis. The use of this compound allows researchers to precisely quantify changes in the expression of cell surface sialic acids during these events. By employing it as an internal standard in mass spectrometry-based analyses, minute yet significant alterations in sialylation levels can be accurately measured, providing insights into the mechanisms of cellular adhesion. For instance, in studies of neurodevelopment, understanding the dynamics of polysialylated neural cell adhesion molecule (PSA-NCAM) is crucial. nih.gov The use of Neu5Ac-d3 would enable the precise quantification of sialic acid turnover on NCAM, shedding light on its role in neural plasticity and regeneration. nih.gov

Research on Immunomodulatory Functions of Sialic Acids

Sialic acids play a pivotal role in regulating the immune system, often acting as self-associated molecular patterns (SAMPs) to prevent autoimmunity. nih.gov Alterations in sialylation are associated with various inflammatory and autoimmune diseases. This compound is a valuable tool in investigating the immunomodulatory functions of sialic acids. In studies exploring the impact of sialylation on dendritic cell maturation and T-cell activation, Neu5Ac-d3 can be used to trace the metabolic fate of sialic acids and quantify their incorporation into immune cell surface glycans. This allows for a detailed understanding of how changes in sialic acid metabolism influence immune cell signaling and function. nih.gov Furthermore, research has shown that free N-acetylneuraminic acid can influence immune cell proliferation, and Neu5Ac-d3 would be critical in pharmacokinetic studies to understand its distribution and clearance in vivo. elsevierpure.com

Studies on the Impact of Sialic Acid Metabolism on Brain Development and Cognitive Function

The brain has the highest concentration of sialic acids in the human body, where they are essential components of gangliosides and polysialylated glycoproteins crucial for neuronal development, synaptic plasticity, and cognitive function. nih.govnih.gov this compound serves as a powerful tracer in studies investigating the intricate relationship between sialic acid metabolism and brain function. By administering Neu5Ac-d3, researchers can track its uptake, distribution, and incorporation into brain tissue and specific neural cell populations. This approach is invaluable for understanding how dietary sialic acid contributes to the brain's sialic acid pool and influences cognitive processes like learning and memory. Such studies can provide crucial data on the metabolic dynamics of sialic acids in both healthy and neurodegenerative conditions. nih.govelsevierpure.com

Functional Metabolomics Research in Disease Pathogenesis utilizing Isotope-Labeled Standards

Functional metabolomics aims to not only identify metabolic changes associated with disease but also to understand their functional consequences. Stable isotope-labeled standards like this compound are central to the accuracy and reliability of these studies. nih.gov

Identification and Validation of N-Acetylneuraminic Acid as a Metabolic Marker in Disease Progression

In the quest for novel biomarkers, metabolomics studies often identify numerous potential candidates. The validation of these markers requires precise and accurate quantification across large patient cohorts. This compound is employed as an internal standard in targeted mass spectrometry assays to validate N-acetylneuraminic acid as a biomarker in various diseases, including cardiovascular disease and cancer. nih.govahajournals.org Its use ensures that variations in sample preparation and instrument response are accounted for, leading to reliable and reproducible quantification of endogenous Neu5Ac levels.

Mechanistic Investigations into Sialic Acid Involvement in Myocardial Injury Pathways

Recent research has implicated elevated levels of N-acetylneuraminic acid in the pathogenesis of myocardial injury. nih.govahajournals.org To delve into the underlying mechanisms, it is crucial to accurately measure the flux through metabolic pathways leading to and from sialic acid. This compound can be used in metabolic labeling studies to trace the pathways of sialic acid metabolism in cardiac cells under conditions of stress, such as ischemia-reperfusion injury. sciltp.com By tracking the incorporation of the deuterium (B1214612) label into various downstream metabolites, researchers can gain a dynamic understanding of how sialic acid metabolism is altered during myocardial injury and identify potential therapeutic targets within these pathways.

Investigation of Pathogen-Host Interactions Mediated by Sialylated Structures

This compound, as a stable isotope-labeled internal standard, plays a pivotal role in the precise quantification and metabolic flux analysis of N-Acetylneuraminic acid (Neu5Ac) during pathogen-host interactions. These interactions are frequently mediated by sialylated structures on the surface of both host cells and pathogens.

Role of Sialic Acids in Viral and Bacterial Infection Mechanisms

Sialic acids, often found as the terminal monosaccharides on glycoproteins and glycolipids of host cell surfaces, are crucial in the initial stages of infection by a wide range of pathogens. nih.govnih.gov They can serve as receptors for viral attachment or be utilized by bacteria for various purposes, including nutrition and immune evasion. frontiersin.orgwikipedia.org The deuterated form, this compound, is instrumental in studies aiming to elucidate the dynamics of sialic acid metabolism during these infective processes. vulcanchem.com

Many viruses, including influenza, parainfluenza, and coronaviruses, recognize and bind to sialic acids on host cells as a primary step for entry. frontiersin.org For instance, the hemagglutinin protein on the surface of the influenza virus specifically binds to sialic acid residues. nih.gov The virus then employs a neuraminidase enzyme to cleave these sialic acids, facilitating the release of new viral particles from the infected cell. nih.gov

In the context of bacterial infections, pathogens have evolved sophisticated mechanisms to exploit host sialic acids. Some bacteria can scavenge host-derived sialic acid and incorporate it onto their own surfaces. frontiersin.org This molecular mimicry allows the bacteria to evade the host's immune system by appearing as "self." frontiersin.orgresearchgate.net For example, pathogens like Neisseria meningitidis and Haemophilus influenzae decorate their lipooligosaccharides with sialic acid. researchgate.net Furthermore, some bacteria can utilize sialic acid as a nutrient source to support their growth and colonization within the host. wikipedia.org

The table below summarizes the roles of sialic acid in various pathogen infection mechanisms.

Pathogen TypeRole of Sialic AcidExamples
Viruses Primary receptor for attachment and entryInfluenza virus, Parainfluenza virus, Coronaviruses frontiersin.org
Bacteria Nutrient source, Immune evasion (molecular mimicry), AdhesionNeisseria meningitidis, Haemophilus influenzae, Streptococcus pneumoniae frontiersin.orgresearchgate.net

Studies on O-Acetylated N-Acetylneuraminic Acid in Viral Receptor Activity

O-acetylation of N-Acetylneuraminic acid adds another layer of complexity to its role in viral receptor activity. This modification can significantly influence the binding affinity and specificity of viral proteins. mdpi.com For instance, certain strains of influenza C and D viruses, as well as some coronaviruses, preferentially recognize 9-O-acetylated sialic acids as their receptors. nih.govmicrobiologyresearch.org

Research has demonstrated that the hemagglutinin-esterase (HE) protein of some coronaviruses, like bovine coronavirus (BCV), specifically binds to N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2) to initiate infection. microbiologyresearch.org Treatment of host cells with an acetylesterase, which removes the O-acetyl group, renders them resistant to BCV infection. microbiologyresearch.org This highlights the critical role of this specific modification in viral tropism.

Similarly, influenza D virus has been shown to utilize both 9-O-acetylated N-acetylneuraminic acid (Neu5,9Ac2) and 9-O-acetylated N-glycolylneuraminic acid (Neu5Gc9Ac) as functional receptors for entry and infection. nih.govresearchgate.net The ability to engage both forms of O-acetylated sialic acids may provide an evolutionary advantage for the virus, allowing it to expand its host range. nih.govresearchgate.net The use of this compound in metabolic labeling studies can help to trace the incorporation and presentation of these modified sialic acids on the cell surface, providing insights into the dynamics of viral receptor availability.

The following table details viral families and their preference for O-acetylated sialic acid receptors.

Viral FamilySpecific O-Acetylated Sialic AcidViral Protein Involved
Coronaviridae (e.g., Bovine Coronavirus)N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2)Hemagglutinin-esterase (HE) microbiologyresearch.org
Orthomyxoviridae (e.g., Influenza D Virus)9-O-acetylated N-acetylneuraminic acid (Neu5,9Ac2), 9-O-acetylated N-glycolylneuraminic acid (Neu5Gc9Ac)Hemagglutinin-Esterase-Fusion (HEF) nih.govresearchgate.net

Biomarker Discovery and Validation for Diagnostic and Prognostic Applications

The quantification of specific metabolites is a cornerstone of biomarker discovery. This compound serves as an essential internal standard for mass spectrometry-based assays, enabling the accurate and precise measurement of endogenous N-Acetylneuraminic acid levels in various biological samples.

Research on N-Acetylneuraminic Acid as a Potential Biomarker (e.g., in Lung Cancer)

Elevated levels of N-Acetylneuraminic acid have been investigated as a potential biomarker for various pathological conditions, including cancer. In the context of lung cancer, several studies have reported altered levels of N-Acetylneuraminic acid in patient samples. nih.gov

Metabolomic studies have identified significantly higher levels of N-Acetylneuraminic acid (NANA) in the urine of lung cancer patients compared to healthy individuals. nih.gov This suggests that aberrant sialic acid metabolism may be a hallmark of the disease. The precise quantification of these changes, facilitated by the use of stable isotope-labeled standards like this compound, is crucial for validating its potential as a non-invasive diagnostic or prognostic marker.

Further research is needed to establish a definitive correlation between N-Acetylneuraminic acid levels and lung cancer stage, progression, and response to therapy. However, the existing findings underscore the potential of monitoring sialic acid metabolism in the clinical management of lung cancer.

The table below summarizes findings on N-Acetylneuraminic Acid as a potential biomarker in lung cancer.

Biological SampleFindingImplication
UrineSignificantly higher levels of N-Acetylneuraminic acid in lung cancer patients compared to healthy individuals. nih.govPotential non-invasive diagnostic or prognostic biomarker.

Future Directions and Emerging Research Avenues for N Acetylneuraminic Acid D3

Advancements in Automation and Microfluidics for Labeled Sialic Acid Synthesis and Analysis

The synthesis and analysis of isotopically labeled sialic acids, including N-Acetylneuraminic Acid-d3 (Neu5Ac-d3), are poised for significant advancement through the integration of automation and microfluidic technologies. These innovations promise to accelerate research by enabling high-throughput synthesis and analysis, which is crucial for exploring the vast complexities of the sialome.

Automated oligosaccharide synthesis platforms are being developed to facilitate the rapid preparation of sialosides. mpg.de These systems utilize sialyl α-(2→3) and α-(2→6) galactosyl imidates as building blocks, allowing for the automated, solid-phase synthesis of a variety of sialosides. mpg.de This approach significantly reduces the time and effort required for manual synthesis, making complex sialylated glycans more accessible for biological studies. mpg.de The use of readily accessible N-acetyl building blocks is a key strategy, avoiding the need for more complex, multi-step syntheses of modified N-5 building blocks. mpg.de

Microfluidic technologies offer precise control over fluid flow at the sub-microliter scale, which is highly advantageous for both the synthesis and analysis of labeled sialic acids. frontiersin.orgrsc.org In synthesis, microfluidic reactors can improve reaction efficiency and yield for sialylation reactions. frontiersin.org For analysis, microfluidic devices enable high-resolution separation of glycans, reducing sample volume and analysis time. frontiersin.org For instance, microfluidics has been instrumental in developing versatile platforms for assessing sialic acid expression on cancer cells. frontiersin.org The integration of these technologies is paving the way for shorter, more efficient protocols for glycan analysis. nih.gov

Furthermore, advancements in derivatization techniques, which are often necessary for mass spectrometric analysis of sialylated glycans, are being adapted for high-throughput and automated workflows. nih.gov Methods for methyl esterification of sialic acids have been developed that can be performed on immobilized N-glycans, significantly increasing throughput. nih.gov These automated and microfluidic-based approaches are not only accelerating the pace of research but are also enabling more complex investigations into the roles of sialic acids in health and disease.

Integration of Multi-Omics Data with Metabolic Flux Analysis using Deuterated Probes

The integration of multi-omics data with metabolic flux analysis (MFA) using deuterated probes like this compound is a powerful strategy for unraveling the complex regulation of sialic acid metabolism. researchgate.netbiorxiv.org This approach allows researchers to connect changes at the genomic, transcriptomic, and proteomic levels with the actual metabolic activity within a cell, providing a more complete picture of cellular phenotypes. researchgate.netnih.gov

Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions within a biological system. researchgate.netresearchgate.net By introducing stable isotope-labeled tracers, such as Neu5Ac-d3, into cells, researchers can track the flow of the label through metabolic pathways. researchgate.net The resulting labeling patterns in downstream metabolites are measured by mass spectrometry or NMR spectroscopy and are used to infer the fluxes through the network. researchgate.net This provides a direct measure of pathway activity that cannot be obtained from static "omics" data alone. researchgate.netnih.gov

The power of this approach is magnified when combined with other omics datasets. For example, integrating transcriptomic data can reveal whether changes in metabolic fluxes are due to alterations in gene expression. biorxiv.org Similarly, proteomic data can link flux changes to the abundance of specific enzymes. nih.gov Computational pipelines are being developed to facilitate this integration, using stoichiometric metabolic models as a scaffold to connect different data types. biorxiv.org

This integrated approach is crucial for understanding complex biological processes where sialic acid is involved, such as in cancer and neurodegenerative diseases. frontiersin.orgnih.gov For instance, by combining MFA with other omics data, researchers can identify the specific regulatory mechanisms that are altered in diseased cells, potentially revealing new therapeutic targets. biorxiv.org The use of deuterated probes like Neu5Ac-d3 is central to these efforts, providing the dynamic information needed to bridge the gap between genotype and phenotype.

Development of Novel High-Throughput Screening Platforms for Modulators of Sialic Acid Metabolism

The development of novel high-throughput screening (HTS) platforms is essential for identifying small molecules that can modulate sialic acid metabolism, offering potential therapeutic avenues for a range of diseases. nih.govresearchgate.net These platforms are designed to rapidly screen large libraries of compounds for their ability to inhibit or activate enzymes involved in sialic acid biosynthesis and utilization, such as sialyltransferases. nih.govnih.gov

One promising approach involves fluorescence-based assays. For example, a fluorescence polarization-based HTS platform has been developed to screen for inhibitors of sialyltransferases. nih.gov This method utilizes a fluorescently labeled analog of the natural donor substrate, allowing for the detection of transfer activity in a homogeneous format. nih.gov Another innovative strategy employs fluorescence-activated cell sorting (FACS) to screen for evolved glycosyltransferases with altered substrate specificity or enhanced activity. researchgate.netnih.govsjtu.edu.cn In this system, bacterial cells are engineered to express a library of mutant enzymes, and those that successfully catalyze the transfer of a fluorescently labeled sugar are isolated. researchgate.netnih.gov

Combinatorial chemoenzymatic synthesis is another powerful tool for developing HTS assays. acs.org This method allows for the rapid synthesis of a diverse library of biotinylated sialosides in a 96-well plate format. acs.org These sialoside libraries can then be used to screen for the binding specificity of sialic acid-binding proteins, such as Siglecs, in a high-throughput manner without the need for product purification. acs.org

Label-free platforms, such as the Octet system, are also being adapted for high-throughput screening of sialylation. sartorius.com These systems can measure the relative sialic acid content of glycoproteins in crude cell culture samples, accelerating the selection of cell lines with desired glycosylation profiles. sartorius.com The development of these and other HTS platforms is critical for the discovery of new chemical probes and potential drug candidates that target sialic acid metabolism.

Exploration of Undiscovered Biological Roles and Therapeutic Potential of N-Acetylneuraminic Acid Lactones and Other Unique Derivatives

Recent research has shed light on the existence and potential biological significance of unique derivatives of N-acetylneuraminic acid (Neu5Ac), such as its intramolecular lactones. nih.gov The exploration of these derivatives, including their synthesis and biological evaluation, opens up new avenues for understanding sialic acid biology and for developing novel therapeutics. oatext.comrsc.org

The 1,7-lactone of Neu5Ac is a bicyclic derivative that has been synthesized and characterized. nih.govresearchgate.netdntb.gov.ua While its existence in biological systems is thought to be transient due to its lability in aqueous solutions, it may play important regulatory roles. nih.gov The synthesis of isotopically labeled versions of this lactone, including deuterated forms, provides essential tools for its detection and quantification in biological samples using techniques like HPLC-MS. mdpi.com Studies have shown that this lactone can undergo rearrangement to a more stable γ-lactone form. nih.gov

The biological functions of these lactones are still largely unknown. However, their formation could potentially modulate the recognition of sialic acids by sialic acid-binding proteins, thereby influencing cellular interactions. scispace.com For example, the presence of the lactone form might alter the binding affinity of sialic acid for viral hemagglutinins or for Siglecs on immune cells. frontiersin.orgwikipedia.org

The therapeutic potential of sialic acid derivatives is an active area of investigation. nih.govoatext.comrsc.org For instance, sialic acid derivatives are being explored as potential neuro-anti-inflammatory agents for Alzheimer's disease, based on the observation that sialylation plays a role in the pathogenesis of this disease. oatext.com Specifically, derivatives that can interfere with the sialylation of β-amyloid are being considered as potential drug candidates. oatext.com The ability to synthesize and study unique derivatives like the 1,7-lactone of Neu5Ac will be crucial for exploring these and other undiscovered therapeutic applications.

Innovative Analytical Technologies for Comprehensive Sialome Profiling with Deuterated Standards

Comprehensive analysis of the sialome, the complete set of sialic acid-containing glycans in a cell or organism, requires innovative analytical technologies that can handle the immense structural diversity and complexity of these molecules. helsinki.fi The use of deuterated standards, such as this compound, is integral to these advanced analytical workflows, enabling accurate quantification and structural characterization. nih.govacs.org

Mass spectrometry (MS) is a cornerstone of glycomics, and various strategies have been developed to improve the analysis of sialylated glycans. nih.govresearchgate.netresearchgate.net Derivatization of sialic acids is often employed to stabilize the labile glycosidic linkage and to improve ionization efficiency. nih.govresearchgate.net For example, amidation or esterification of the carboxylic acid group can prevent its loss during MS analysis. nih.govresearchgate.net Linkage-specific derivatization methods have also been developed to distinguish between α2,3- and α2,6-linked sialic acids. nih.govacs.org

Stable isotope labeling strategies are particularly powerful for quantitative glycomics. nih.govnih.gov In addition to using deuterated standards for absolute quantification, metabolic labeling techniques can be used to introduce stable isotopes into the entire sialome of cultured cells. nih.govnih.govnih.gov For instance, cells can be cultured with 15N-labeled glutamine, which serves as the nitrogen source for all aminosugars, including sialic acid. nih.gov This allows for the relative quantification of sialylated glycans between different cell populations.

The integration of these advanced analytical techniques with high-throughput platforms and sophisticated data analysis tools is enabling a more complete and accurate picture of the sialome. nih.govresearchgate.net These methods, which rely on the use of deuterated and other isotopically labeled standards, are essential for understanding the dynamic changes in sialylation that occur during development, disease, and in response to therapeutic interventions.

Q & A

Q. What safety protocols should be followed when handling and storing N-Acetylneuraminic Acid-d3 in laboratory settings?

this compound requires standard laboratory safety practices. While specific data for the deuterated form are limited, the non-deuterated counterpart (N-Acetylneuraminic Acid) is classified as non-hazardous under GHS, with no significant health, fire, or reactivity risks . General precautions include:

  • Storage : Keep at recommended temperatures (often 0°C–6°C for deuterated compounds, inferred from similar reagents ).
  • Personal Protective Equipment (PPE) : Use gloves resistant to chemical permeation (e.g., nitrile) and safety goggles, though no specialized equipment is mandated .
  • Ventilation : Standard laboratory ventilation suffices; localized exhaust systems are unnecessary .

Q. What validated methods exist for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with chemiluminescence detection has been optimized for N-Acetylneuraminic Acid in serum and urine . For the deuterated form:

  • Sample Preparation : Acid hydrolysis (e.g., 2M HCl, 80°C, 2 hours) releases sialic acids from glycoconjugates.
  • Detection : Deuterium labeling may require adjusting detection parameters (e.g., mass spectrometry for isotopic resolution) .
  • Validation : Include deuterated internal standards (e.g., this compound) to correct for matrix effects .

Q. How can researchers synthesize this compound for isotopic tracing studies?

While direct synthesis protocols for the deuterated form are not detailed in the evidence, enzymatic approaches for non-deuterated N-Acetylneuraminic Acid can be adapted:

  • Enzymatic Synthesis : Use N-Acetylneuraminic acid cytidylyltransferase (e.g., from rat liver) to catalyze CMP-Neu5Ac formation from CTP and Neu5Ac, substituting deuterated precursors .
  • Chemical Modifications : Deuterium labeling at specific positions (e.g., C9) may require protecting group strategies to retain stereochemistry .

Advanced Research Questions

Q. How does deuterium labeling impact the analysis of this compound in metabolic pathway studies?

Deuterium introduces isotopic effects that influence metabolic tracking:

  • Isotope Tracing : Use LC-MS/MS to monitor deuterium incorporation in downstream metabolites (e.g., CMP-Neu5Ac or glycosylated proteins) .
  • Kinetic Isotope Effects (KIEs) : Account for reduced reaction rates in enzymes like sialidases due to C-D bond stability, which may alter turnover rates in vitro .

Q. What structural biology techniques are suitable for studying this compound interactions with viral proteins?

Saturation Transfer Difference (STD) NMR and molecular dynamics (MD) simulations are critical:

  • STD NMR : Identify binding epitopes by observing saturation transfer from protein protons to ligand protons. For deuterated ligands, optimize pulse sequences to mitigate signal attenuation from deuterium .
  • MD Simulations : Model deuterium’s steric effects on ligand-protein interactions (e.g., reduced flexibility in deuterated glycosidic linkages) .

Q. How can this compound be applied to study ferroptosis in cardiovascular disease models?

In hypoxia/reoxygenation (H/R) injury models (e.g., H9C2 cardiomyocytes):

  • Mechanistic Insight : Use deuterated Neu5Ac to trace its role in modulating Nrf2 signaling and lipid peroxidation via iron accumulation .
  • Dosage Optimization : Titrate this compound (0.1–10 μM) to assess dose-dependent effects on glutathione peroxidase 4 (GPX4) activity .

Q. What strategies resolve contradictions in sialic acid receptor specificity across viral strains?

Conflicting data on strain-dependent inhibition (e.g., rotavirus) necessitate:

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure dissociation constants (KD) of deuterated sialosides across viral VP8* variants .
  • Structural Analysis : Combine cryo-EM of deuterated ligand-receptor complexes with mutagenesis to identify residue-specific interactions .

Methodological Notes

  • Data Contradictions : Discrepancies in ligand efficacy (e.g., strain-specific rotavirus inhibition) may arise from variations in glycosidic linkage (α2,3 vs. α2,6) or deuterium’s steric effects .
  • Advanced Instrumentation : For isotopic resolution, pair deuterated compounds with high-field NMR (≥600 MHz) or high-resolution mass spectrometers (HRMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.